molecular formula C13H27ClO B8546547 Chloromethyl dodecyl ether CAS No. 13497-61-5

Chloromethyl dodecyl ether

Cat. No.: B8546547
CAS No.: 13497-61-5
M. Wt: 234.80 g/mol
InChI Key: KIRLBCKNLVOUDA-UHFFFAOYSA-N
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Description

Chloromethyl dodecyl ether is a chloroalkyl ether compound of significant interest in specialized organic synthesis and materials research. As a member of the chloroalkyl ether family, it is characterized as a strong alkylating agent . Its molecular structure, featuring an ether linkage connected to a chloromethyl group and a long-chain dodecyl group, makes it a valuable intermediate for researchers. Primary Research Applications: This reagent is primarily used as an alkylating agent in the synthesis of more complex organic molecules . The dodecyl (C12) chain can be leveraged to introduce lipophilic (fat-soluble) properties into target compounds. This is a critical technique in surfactant and polymer science, where modifying the hydrophobicity of a molecule can directly influence its properties, such as its ability to integrate into lipid-based environments . Furthermore, the chloromethyl group is a key functional handle for further chemical transformations, including nucleophilic substitution reactions. Handling and Safety: Chloroalkyl ethers are recognized as potent alkylating agents and must be handled with extreme care in a controlled laboratory environment . They are classified as human carcinogens . Appropriate engineering controls, such as the use of a fume hood, and personal protective equipment (PPE) are mandatory. It is crucial to consult the relevant Safety Data Sheet (SDS) before use. Regulatory Status: This product is supplied For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures and is strictly prohibited for personal use.

Properties

CAS No.

13497-61-5

Molecular Formula

C13H27ClO

Molecular Weight

234.80 g/mol

IUPAC Name

1-(chloromethoxy)dodecane

InChI

InChI=1S/C13H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h2-13H2,1H3

InChI Key

KIRLBCKNLVOUDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCl

Origin of Product

United States

Scientific Research Applications

Chloromethyl dodecyl ether is a compound that has garnered attention in various scientific and industrial applications due to its unique properties. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Organic Synthesis

This compound is employed as a reagent in organic synthesis, particularly for introducing the methoxymethyl (MOM) protecting group. This is crucial for the protection of alcohols and amines during chemical reactions, allowing for selective transformations without interference from functional groups.

Alkylating Agent

In chemical manufacturing, this compound serves as an alkylating agent. It can be used to synthesize chloromethylated compounds which are essential in producing various industrial chemicals, including surfactants and polymers.

Production of Ion-Exchange Resins

The compound is instrumental in the manufacture of ion-exchange resins. These resins are widely used in water purification processes and in the pharmaceutical industry for drug formulation.

Water Repellents

This compound is utilized in creating water-repellent coatings. These coatings are applied to textiles and other materials to enhance their resistance to water.

Industrial Polymers

The compound finds application in the production of industrial polymers, which are essential for various applications ranging from packaging materials to automotive parts.

Case Study 1: Synthesis of Chloromethylated Compounds

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as an alkylating agent in synthesizing chloromethylated derivatives of phenolic compounds. The results indicated high yields and selectivity, showcasing its potential in pharmaceutical applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment study evaluated the impact of this compound used in industrial processes. The findings revealed that while effective, there were significant concerns regarding its toxicity and potential carcinogenic effects, necessitating strict regulatory measures during its handling and use.

Case Study 3: Development of Water-Repellent Textiles

In a collaborative project between textile engineers and chemists, this compound was utilized to develop a new class of water-repellent textiles. The treated fabrics exhibited remarkable water resistance while maintaining breathability, indicating potential applications in outdoor apparel.

Safety Considerations

This compound is classified as a hazardous substance due to its carcinogenic properties. Chronic exposure has been linked to respiratory cancers, making it essential for industries utilizing this compound to implement stringent safety protocols and monitoring measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in CDDE is highly reactive, enabling facile substitution with nucleophiles:

  • Reaction with Cyanide : CDDE reacts with cuprous cyanide to form dodecyloxy acetonitrile, which can be hydrolyzed to dodecyloxy acetic acid .
    CDDE+CuCNCH2(CN)O-C12H25+CuCl\text{CDDE} + \text{CuCN} \rightarrow \text{CH}_2(\text{CN})-\text{O-C}_{12}\text{H}_{25} + \text{CuCl}

  • Alcoholysis : Forms mixed formals (acetals) when treated with alcohols, avoiding side reactions common in direct formaldehyde-alcohol condensation .
    CDDE+R’OHCH2(OR’)O-C12H25+HCl\text{CDDE} + \text{R'OH} \rightarrow \text{CH}_2(\text{OR'})-\text{O-C}_{12}\text{H}_{25} + \text{HCl}

Friedel-Crafts Alkylation

CDDE acts as a chloromethylating agent in aromatic systems under Friedel-Crafts conditions. For example, it reacts with benzene derivatives to form chloromethylated aromatics, which can be reduced to methylated products .

Example with Cumene :
C6H5C(CH3)2+CDDEFeCl3C6H4(CH2O-C12H25)C(CH3)2+HCl\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2 + \text{CDDE} \xrightarrow{\text{FeCl}_3} \text{C}_6\text{H}_4(\text{CH}_2\text{O-C}_{12}\text{H}_{25})\text{C(CH}_3\text{)}_2 + \text{HCl}

Catalyst Temperature Byproduct (Diarylmethane)
ZnCl₂60°C<5%
FeCl₃20°C10–15%

Hydrolysis and Stability

CDDE undergoes hydrolysis in aqueous media, producing dodecyl alcohol and formaldehyde :
CDDE+H2OC12H25OH+HCHO+HCl\text{CDDE} + \text{H}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{25}\text{OH} + \text{HCHO} + \text{HCl}

  • Rate : Hydrolysis accelerates under acidic or basic conditions.

  • Stability : Decomposes at temperatures >180°C, forming formaldehyde-di-dodecyl acetal .

Elimination Reactions

Under basic conditions or high temperatures, CDDE can undergo dehydrohalogenation to form formaldehyde dodecyl acetal :
CDDEΔCH2(O-C12H25)2+HCl\text{CDDE} \xrightarrow{\Delta} \text{CH}_2(\text{O-C}_{12}\text{H}_{25})_2 + \text{HCl}

Comparison with Similar Compounds

Structural and Functional Similarities

Chloroalkyl ethers share the general formula R-O-CH₂Cl , where R varies by compound. Key analogs include:

Compound Formula Key Features
Chloromethyl methyl ether (CMME) CH₃OCH₂Cl Short-chain analog; highly reactive alkylating agent .
Bis(chloromethyl) ether (BCME) ClCH₂OCH₂Cl Symmetrical structure; extreme carcinogenicity .
Benzyl chloromethyl ether C₆H₅CH₂OCH₂Cl Aromatic substitution; used in polymer synthesis .
Chloromethyl dodecyl ether C₁₂H₂₅OCH₂Cl Long alkyl chain; potential use in pharmaceuticals .

Toxicity and Regulatory Status

  • CMME and BCME: Classified as Group 1 human carcinogens (IARC) due to strong epidemiological links to lung cancer. OSHA mandates strict exposure controls (e.g., engineering controls, PPE) .
  • Benzyl chloromethyl ether: Limited toxicity data, but structural similarity to CMME suggests caution in handling .
  • This compound: No direct carcinogenicity data are available. However, its classification as a chloroalkyl ether warrants precautionary measures similar to CMME .

Metabolic and Environmental Fate

  • CMME/BCME : Hydrolyze in aqueous environments to form formaldehyde and hydrochloric acid, contributing to their toxicity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial formation of a hemiacetal intermediate from dodecyl alcohol and formaldehyde, followed by HCl-mediated substitution to introduce the chloromethyl group:
C12H25OH+CH2OC12H25OCH2OH\text{C}_{12}\text{H}_{25}\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_{12}\text{H}_{25}\text{OCH}_2\text{OH}
C12H25OCH2OH+HClC12H25OCH2Cl+H2O\text{C}_{12}\text{H}_{25}\text{OCH}_2\text{OH} + \text{HCl} \rightarrow \text{C}_{12}\text{H}_{25}\text{OCH}_2\text{Cl} + \text{H}_2\text{O}

Key parameters include:

  • Temperature : 80–85°C for dodecyl alcohol (higher than for shorter-chain alcohols).

  • Catalyst : Trace amounts of potassium hydroxide (KOH) accelerate hemiacetal formation.

  • HCl Delivery : Anhydrous HCl gas is bubbled into the reaction mixture until cloudiness appears, indicating water separation.

Yield and Purity Challenges

Early attempts reported in source achieved only partial success, with yields hampered by:

  • Hydrolysis : The product’s sensitivity to moisture leads to reversion to dodecyl alcohol and formaldehyde.

  • Byproduct Formation : Competing reactions produce bis(chloromethyl) ether (BCME), a potent carcinogen.

  • Purification Difficulties : High boiling points (estimated >250°C at atmospheric pressure) necessitate vacuum distillation, risking thermal decomposition.

Modified In Situ Synthesis via Acyl Chloride Intermediates

To circumvent stability issues, a method adapted from CMME synthesis employs dimethoxymethane (CH₃OCH₂OCH₃) and dodecyl acyl chloride (C₁₁H₂₃COCl) in the presence of Lewis acids like zinc chloride (ZnCl₂).

Reaction Pathway

The mechanism involves Lewis acid-catalyzed cleavage of dimethoxymethane, followed by nucleophilic attack by the acyl chloride:
CH3OCH2OCH3+C11H23COClZnCl2C12H25OCH2Cl+CH3COOCH3\text{CH}_3\text{OCH}_2\text{OCH}_3 + \text{C}_{11}\text{H}_{23}\text{COCl} \xrightarrow{\text{ZnCl}_2} \text{C}_{12}\text{H}_{25}\text{OCH}_2\text{Cl} + \text{CH}_3\text{COOCH}_3

Advantages Over Classical Methods

  • Reduced Byproducts : Avoids formaldehyde and minimizes BCME formation.

  • Higher Purity : Co-product methyl acetate (CH₃COOCH₃) is easily removed via distillation.

  • Scalability : Suitable for continuous-flow systems due to milder conditions (50–60°C).

Limitations

  • Substrate Availability : Dodecyl acyl chloride is less commercially accessible than acetyl chloride.

  • Cost : ZnCl₂ and dimethoxymethane require rigorous drying, increasing operational expenses.

Williamson Ether Synthesis with Chloromethylating Agents

A less conventional approach adapts the Williamson ether synthesis by reacting sodium dodecoxide (C₁₂H₂₅ONa) with chloromethylating agents like CMME or benzyl chloromethyl ether (BOMCl).

Procedure Overview

  • Alkoxide Formation : Dodecyl alcohol is deprotonated with sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at 90–110°C.

  • Alkylation : CMME is added to the alkoxide solution, yielding this compound:
    C12H25ONa+ClCH2OCH3C12H25OCH2Cl+NaOCH3\text{C}_{12}\text{H}_{25}\text{ONa} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{C}_{12}\text{H}_{25}\text{OCH}_2\text{Cl} + \text{NaOCH}_3

Optimization Insights

  • Solvent Choice : DMSO enhances nucleophilicity of the alkoxide, improving reaction rates.

  • Stoichiometry : Excess CMME (1.5–2.0 equiv) compensates for competing hydrolysis.

  • Temperature : Reactions at 100°C achieve completion within 1–3 hours.

Drawbacks

  • Toxicity Risks : Handling CMME necessitates stringent safety protocols due to its carcinogenicity.

  • Byproduct Management : Sodium methoxide (NaOCH₃) complicates aqueous workups.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity Byproducts Scalability
Acid-Catalyzed30–45ModerateBCME, HCHOLaboratory-scale
In Situ Acyl Chloride60–75HighMethyl acetatePilot-scale
Williamson Alkylation50–65ModerateSodium methoxideBench-scale

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing chloromethyl alkyl ethers like CMME and BCME, and what are the critical reaction parameters to control?

  • Methodology : CMME is synthesized via the reaction of methanol with formaldehyde and hydrogen chloride under anhydrous conditions. Critical parameters include maintaining temperatures <30°C to avoid exothermic side reactions, strict moisture exclusion (to prevent hydrolysis to HCl and formaldehyde), and precise stoichiometric control of reactants. For BCME, the reaction involves chlorination of dimethyl ether or condensation of chloromethanol derivatives .

Q. What are the essential safety protocols for handling chloromethyl alkyl ethers in laboratory settings?

  • Safety Measures :

  • Use OSHA-compliant fume hoods and closed systems to minimize inhalation exposure .
  • Store in airtight, corrosion-resistant containers at temperatures <25°C, away from peroxides and ignition sources .
  • Implement grounding and bonding during transfers to prevent static discharge .
  • Conduct regular peroxide testing due to air-reactive properties .

Q. Which spectroscopic techniques are most effective for characterizing chloromethyl alkyl ethers, and what key spectral features should researchers observe?

  • Analytical Methods :

  • ¹H NMR : Chloromethyl group (-CH₂Cl) appears as a triplet at δ 4.5–5.0 ppm; methyl ether (-OCH₃) resonates as a singlet at δ 3.3 ppm.
  • IR Spectroscopy : C-O-C stretching at ~1100 cm⁻¹ and C-Cl bond at ~700 cm⁻¹ .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 80 for [CH₃OCH₂Cl]⁺) aid in identification .

Advanced Research Questions

Q. How can researchers design in vitro studies to assess the carcinogenic potential of chloromethyl alkyl ethers while mitigating exposure risks?

  • Experimental Design :

  • Use sealed, automated systems for dosing to prevent airborne exposure.
  • Employ human lymphocyte cultures for genotoxicity assays (e.g., DNA inhibition at 5 mL/L) .
  • Validate results with in vivo models (e.g., rodent inhalation studies) to correlate with epidemiological data .

Q. What analytical challenges exist in quantifying trace levels of BCME in occupational environments, and what methodological improvements enhance detection accuracy?

  • Challenges & Solutions :

  • Thermal Instability : Use cryogenic trapping in GC-ECD to stabilize BCME during analysis .
  • Low Volatility : Derivatize with thiols to form stable adducts for LC-MS detection.
  • Interference from Moisture : Pre-treat samples with molecular sieves to eliminate hydrolysis artifacts .

Q. How should researchers address discrepancies between epidemiological data and experimental models regarding latency periods of BCME-induced carcinogenesis?

  • Data Reconciliation Strategies :

  • Conduct longitudinal cohort studies with industrial workers, integrating historical exposure levels (e.g., ppm-years) and cancer registry data .
  • Adjust for confounders (e.g., smoking, co-exposures) using multivariate regression models.
  • Compare tumorigenic mechanisms (e.g., DNA adduct formation in human vs. rodent models) to explain species-specific latency differences .

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